molecular formula C10H13NO4 B6308676 methyl 4-amino-3,5-dimethoxybenzoate CAS No. 56066-25-2

methyl 4-amino-3,5-dimethoxybenzoate

Cat. No.: B6308676
CAS No.: 56066-25-2
M. Wt: 211.21 g/mol
InChI Key: DCGKGWIHRFPXAY-UHFFFAOYSA-N
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Description

Methyl 4-amino-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzoic acid, featuring amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3,5-dimethoxybenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-amino-3,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding to biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3,5-dimethoxybenzoate is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-amino-3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGKGWIHRFPXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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